molecular formula C12H18N2O4 B12561001 Diethyl 2-(2-methyl-1H-imidazol-1-yl)butanedioate CAS No. 164223-26-1

Diethyl 2-(2-methyl-1H-imidazol-1-yl)butanedioate

Cat. No.: B12561001
CAS No.: 164223-26-1
M. Wt: 254.28 g/mol
InChI Key: QSDLQWUFBNMKDJ-UHFFFAOYSA-N
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Description

Diethyl 2-(2-methyl-1H-imidazol-1-yl)butanedioate is a chemical compound that features an imidazole ring, a common heterocyclic structure in organic chemistry Imidazoles are known for their versatility and are found in various biologically active molecules

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Diethyl 2-(2-methyl-1H-imidazol-1-yl)butanedioate typically involves the cyclization of amido-nitriles in the presence of a nickel catalyst. The reaction conditions are mild, allowing for the inclusion of various functional groups such as arylhalides and heterocycles . The process involves proto-demetallation, tautomerization, and dehydrative cyclization to form the desired imidazole derivative.

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, ensuring the reaction conditions are optimized for large-scale production. This would include the use of continuous flow reactors and automated systems to maintain consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions: Diethyl 2-(2-methyl-1H-imidazol-1-yl)butanedioate can undergo various chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized under specific conditions, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the ester groups, converting them into alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the imidazole ring.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

    Substitution: Halogenated compounds and strong nucleophiles are often employed in substitution reactions.

Major Products:

    Oxidation: N-oxides of the imidazole ring.

    Reduction: Alcohol derivatives of the ester groups.

    Substitution: Various substituted imidazole derivatives depending on the nucleophile used.

Scientific Research Applications

Diethyl 2-(2-methyl-1H-imidazol-1-yl)butanedioate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a pharmaceutical intermediate, particularly in the development of drugs targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Diethyl 2-(2-methyl-1H-imidazol-1-yl)butanedioate involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can act as a ligand, binding to metal ions or active sites in proteins, thereby modulating their activity. This interaction can influence various biochemical pathways, leading to the desired therapeutic or chemical effects .

Comparison with Similar Compounds

  • 2-(1H-Imidazol-1-yl)ethanol
  • 2-(2-Methyl-5-nitro-1H-imidazol-1-yl)acetic acid
  • 8-(2-Methoxyphenyl)-6-methyl-2-(1-methyl-1H-benzo[d]imidazol-2-yl)quinoline

Comparison: Diethyl 2-(2-methyl-1H-imidazol-1-yl)butanedioate is unique due to its ester functional groups, which provide additional reactivity and potential for derivatization. Compared to other imidazole derivatives, it offers a balance of hydrophobic and hydrophilic properties, making it versatile for various applications in both aqueous and organic environments .

Properties

CAS No.

164223-26-1

Molecular Formula

C12H18N2O4

Molecular Weight

254.28 g/mol

IUPAC Name

diethyl 2-(2-methylimidazol-1-yl)butanedioate

InChI

InChI=1S/C12H18N2O4/c1-4-17-11(15)8-10(12(16)18-5-2)14-7-6-13-9(14)3/h6-7,10H,4-5,8H2,1-3H3

InChI Key

QSDLQWUFBNMKDJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC(C(=O)OCC)N1C=CN=C1C

Origin of Product

United States

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